molecular formula C9H7BrO2 B1273706 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde CAS No. 281678-73-7

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

Cat. No.: B1273706
CAS No.: 281678-73-7
M. Wt: 227.05 g/mol
InChI Key: LQCBHNHULMHKFB-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is an organic compound with the molecular formula C9H7BrO2 It is a derivative of benzofuran, featuring a bromine atom at the 5-position and an aldehyde group at the 7-position

Scientific Research Applications

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, altering the biochemical pathways in which these enzymes are involved. The exact nature of these interactions can vary, but they often involve binding to the active sites of enzymes or interacting with protein domains .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic fluxes within the cell . These changes can result in altered cellular behavior, such as changes in cell growth, differentiation, or apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their activity, or interact with DNA or RNA to influence gene expression. These interactions can lead to changes in the activity of various biochemical pathways, ultimately affecting cellular function . The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool in biochemical research.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider, as they can influence the compound’s long-term effects on cellular function. In in vitro and in vivo studies, researchers have observed that the compound’s activity may decrease over time due to degradation or other factors . Understanding these temporal effects is crucial for designing experiments and interpreting results.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. At low doses, the compound may have minimal effects, while at higher doses, it may exhibit toxic or adverse effects. Researchers have observed threshold effects, where the compound’s activity changes significantly at certain dosage levels . These observations are important for determining safe and effective dosages for experimental use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by specific enzymes, leading to the production of metabolites that can further interact with cellular processes . Understanding these metabolic pathways is essential for elucidating the compound’s overall effects on cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The distribution of the compound within cells is crucial for its activity, as it determines the sites of action and potential effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, influencing various biochemical pathways and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde typically involves the bromination of 2,3-dihydrobenzo[b]furan followed by formylation. One common method includes:

    Bromination: 2,3-dihydrobenzo[b]furan is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.

    Formylation: The brominated intermediate is then subjected to a Vilsmeier-Haack reaction using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 7-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: 5-Bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acid.

    Reduction: 5-Bromo-2,3-dihydrobenzo[b]furan-7-methanol.

    Substitution: 5-Azido-2,3-dihydrobenzo[b]furan-7-carbaldehyde.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5-Bromo-2,3-dihydrobenzo[b]furan-7-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    5-Azido-2,3-dihydrobenzo[b]furan-7-carbaldehyde: Similar structure but with an azide group instead of a bromine atom.

Properties

IUPAC Name

5-bromo-2,3-dihydro-1-benzofuran-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCBHNHULMHKFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383428
Record name 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281678-73-7
Record name 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A sample of 19 (6.0 g, 26.5 mmol) in freshly distilled dry THF was degassed at −78° C. and n-butyllithium (25 mL of 1.05 M, 26 mmol) was added dropwise by syringe. Then N,N-dimethylformamide (2.9 mL, 26 mmol) was added dropwise via syringe. The reaction mixture was allowed to come to room temperature overnight. Saturated ammonium chloride (10 mL) was added to and the mixture was stirred for 30 minutes. The solvent was removed and the residue was taken up in dichloromethane (50 mL), and washed with water (3×50 mL) then dried with anhydrous sodium sulfate. Solvent removal yielded yellow crystals (1.6 g) which were washed with ether and recrystallized from a minimum of hot methanol to give white crystals of 20 (1.32 g, 22%) mp=99-100° C.
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Synthesis routes and methods II

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